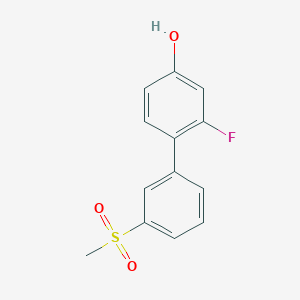
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% (3F4TFMPP) is a phenolic compound that has been identified as having a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including synthesis, biochemical, and physiological studies.
Applications De Recherche Scientifique
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It has also been used as a reagent in the synthesis of other compounds, such as 3-fluoro-4-(3-trifluoromethylphenyl)phenol. Additionally, 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used as a substrate in enzymatic reactions, as a ligand in metal-catalyzed reactions, and as a catalyst in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% is not fully understood, but it is believed to be related to its ability to act as a proton donor and acceptor. It has been suggested that 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% can interact with proteins and enzymes in the cell to modulate their activity. Additionally, it has been proposed that 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% can form hydrogen bonds with other molecules, which may play a role in its action.
Biochemical and Physiological Effects
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates, as well as to inhibit the activity of proteins involved in the regulation of gene expression. Additionally, 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been found to induce cell death in certain types of cancer cells and to inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages in laboratory experiments. It is a relatively low-cost and readily available compound, and it is relatively stable in solution. Additionally, it is water-soluble and can be used in a variety of different experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
Orientations Futures
There are several potential future directions for the use of 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%. It could be used in the synthesis of new compounds, or it could be further studied to better understand its mechanism of action. Additionally, it could be used in the development of new drugs or therapeutic agents. It could also be used in the development of new diagnostic tools or imaging techniques. Finally, it could be used to study the effects of environmental pollutants on human health.
Méthodes De Synthèse
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized using a two-step process. First, 3-chloro-4-(3-trifluoromethoxyphenyl)phenol is reacted with aqueous sodium hydroxide to form the corresponding phenolate anion. This anion is then reacted with a solution of potassium fluoride and anhydrous acetic acid to form 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-fluoro-4-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-12-7-9(18)4-5-11(12)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGLZEJNOUXZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684516 |
Source


|
| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261487-11-9 |
Source


|
| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374933.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374937.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374954.png)


